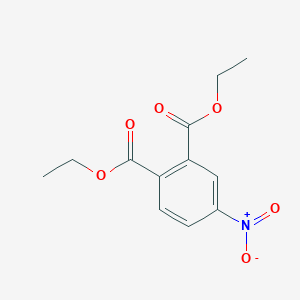

4-硝基邻苯二甲酸二乙酯

描述

Diethyl 4-nitrophthalate is a chemical compound that is related to the phthalate family, which are esters of phthalic acid. This compound is characterized by the presence of a nitro group attached to the benzene ring of the phthalate structure. The papers provided do not directly discuss diethyl 4-nitrophthalate, but they do provide insights into related compounds and their reactivity, which can be informative for understanding the properties and potential reactions of diethyl 4-nitrophthalate.

Synthesis Analysis

The synthesis of related compounds such as diethyl [nitro(diazo)methyl]phosphonate is described, which involves reactions with various alkenes to produce cyclopropyl α-nitrophosphonates . Another synthesis route involves Michael addition of nitroalkanes to ethyl (2-diethoxyphosphoryl)acrylate, followed by transformation and cyclization to yield various lactones and lactams . These methods suggest that similar strategies could potentially be applied to synthesize diethyl 4-nitrophthalate or its derivatives.

Molecular Structure Analysis

While the molecular structure of diethyl 4-nitrophthalate is not directly analyzed in the provided papers, the structure of a related compound, 4-nitrophenyl[bis(ethylsulfonyl)]methane, is studied in detail. The crystal structure of its complex with 1,5,7-triazabicyclo[4.4.0]dec-5-ene reveals ion pair formation and hydrogen bonding . This information can be useful in predicting the behavior of diethyl 4-nitrophthalate in various environments, as the presence of functional groups like nitro and ester can influence molecular interactions.

Chemical Reactions Analysis

The reactivity of diethyl [nitro(diazo)methyl]phosphonate with alkenes and the photochemical reaction kinetics of diethyl phthalate with N (III) species provide insights into the types of chemical reactions that diethyl 4-nitrophthalate may undergo. For instance, the photochemical study shows that hydroxyl radicals can attack the aromatic ring of diethyl phthalate, leading to the formation of hydroxylated products . This suggests that diethyl 4-nitrophthalate could also be susceptible to similar reactions under photochemical conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of diethyl 4-nitrophthalate can be inferred from the behavior of related compounds. For example, the kinetics and mechanisms of reactions involving diethyl phthalate and N (III) species in the atmospheric aqueous environment are explored, providing data on reaction rate constants and quantum yields . The catalytic activity of 4-nitrophthalic acid in imino Diels-Alder reactions also hints at the potential reactivity of the nitro group in diethyl 4-nitrophthalate. These studies contribute to a better understanding of how diethyl 4-nitrophthalate might behave under different chemical conditions.

科学研究应用

1. 环境影响和处理

4-硝基邻苯二甲酸二乙酯是一种邻苯二甲酸酯,研究人员已考察其对环境系统的影响,特别是在废水处理中。研究调查了包括邻苯二甲酸二乙酯在内的危险有机污染物如何影响废水处理中使用的活性污泥系统的性能 (Tokuz, 1991)。研究表明,虽然这些系统可以耐受高浓度的邻苯二甲酸酯,但它们的出现会导致污泥沉降特性发生改变,从而导致流出物化学需氧量 (COD) 发生变化和固体损失。

2. 化学和电化学性质

研究了与 4-硝基邻苯二甲酸二乙酯相关的化合物的化学和电化学性质,重点是它们在电聚合材料中的应用。对与 4-硝基邻苯二甲酸二乙酯在结构上相关的无金属和金属酞菁的研究揭示了它们在电化学行为和在材料科学中的潜在应用方面的见解 (Bıyıklıoğlu 等,2014)。

3. 毒性和健康影响研究

几项研究调查了邻苯二甲酸二乙酯(一种密切相关的化合物)对不同生物系统产生的毒性作用。例如,对淡水鱼莫桑比克罗非鱼的研究表明,接触邻苯二甲酸二乙酯会导致血液学参数发生显着变化,表明即使在亚致死浓度下它也具有毒性作用 (Sepperumal & Saminathan, 2013)。这项研究强调了接触此类化合物可能带来的环境和健康风险。

4. 在催化中的应用

对结构上类似于 4-硝基邻苯二甲酸二乙酯的 4-硝基邻苯二甲酸的研究表明,它在化学反应中可用作催化剂。例如,它已成功用于亚氨基狄尔斯-阿尔德反应,这是有机合成中一个至关重要的过程,展示了它在各种化学制造过程中的潜在用途 (Srinivasa 等,2008)。

安全和危害

属性

IUPAC Name |

diethyl 4-nitrobenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO6/c1-3-18-11(14)9-6-5-8(13(16)17)7-10(9)12(15)19-4-2/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHULZILVTOTTJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90294592 | |

| Record name | diethyl 4-nitrophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90294592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 4-nitrophthalate | |

CAS RN |

2050-19-3 | |

| Record name | NSC97251 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97251 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | diethyl 4-nitrophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90294592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

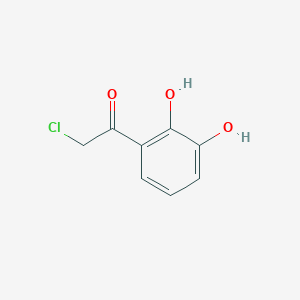

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[isochroman-1,4'-piperidine]](/img/structure/B181688.png)

![Butanoicacid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, phenylmethyl ester, (2S)-](/img/structure/B181700.png)